![molecular formula C16H16BrN5O2 B2438252 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide CAS No. 2034557-05-4](/img/structure/B2438252.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the condensation of aminopyrimidine Schiff bases with orthoesters or chloroanhydrides . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This structure is often modified with various functional groups to enhance its biological activity .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can react with amines, aldehydes, and other reagents to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure and the functional groups they contain . For example, they can exhibit different melting points, solubilities, and spectral properties .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. This compound has been designed as a novel CDK2 inhibitor. It selectively targets tumor cells, inhibiting their growth. Notably, most of the synthesized derivatives exhibit superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, it shows moderate activity against liver cancer (HepG-2) cells .
Fatty Acid-Binding Protein (FABP) Modulation
FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Investigating the interaction of this compound with FABPs could provide insights into its role in lipid metabolism and related diseases .
Energetic Materials
Certain derivatives of this compound exhibit good thermal stability and insensitivity, making them promising candidates for use as energetic materials. Their comparable detonation properties highlight their potential application in explosives and propellants .
Medicinal Chemistry
The compound’s unique structure offers opportunities for further medicinal chemistry studies. Researchers can explore modifications to enhance its pharmacological properties, such as improving solubility, bioavailability, and target selectivity .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which share a similar nucleus with this compound, have shown antibacterial activity. Investigating its potential antibacterial effects could be valuable .
Cell Cycle Regulation and Apoptosis Induction
Compound 14, which displayed dual activity against cancer cells and CDK2, could be studied further. Its impact on cell cycle progression and apoptosis induction within cancer cells warrants investigation .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth and induction of apoptosis within cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
properties
IUPAC Name |
2-bromo-5-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-12-4-5-14(17)13(7-12)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMBTHNVQLIOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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